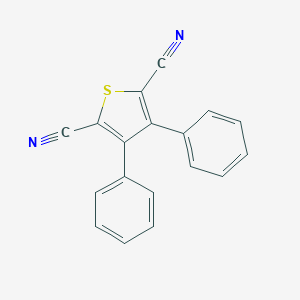

3,4-Diphenylthiophene-2,5-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-diphenylthiophene-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2S/c19-11-15-17(13-7-3-1-4-8-13)18(16(12-20)21-15)14-9-5-2-6-10-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPXRGSCPXEMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372362 | |

| Record name | 3,4-diphenylthiophene-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-73-9 | |

| Record name | 3,4-diphenylthiophene-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis of 3,4 Diphenylthiophene 2,5 Dicarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,4-Diphenylthiophene-2,5-dicarbonitrile, a complete NMR analysis provides unambiguous evidence for its constitution.

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum of this compound is expected to be characterized by signals corresponding to the protons of the two phenyl groups. Due to the symmetrical nature of the molecule, the ten aromatic protons would likely appear as a multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the dicyano-substituted thiophene (B33073) ring and the rotational freedom of the phenyl groups.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for the different types of carbon atoms. Key expected resonances would include:

Signals for the quaternary carbons of the thiophene ring (C2, C3, C4, C5). The carbons directly attached to the electron-withdrawing nitrile groups (C2 and C5) would be shifted downfield.

Signals for the carbon atoms of the nitrile groups (-CN), which typically appear in the δ 110-120 ppm region.

Signals corresponding to the carbon atoms of the two phenyl rings. This would include a signal for the ipso-carbon (the carbon attached to the thiophene ring) and distinct signals for the ortho, meta, and para carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C2, C5 (Thiophene) | Data not available | Quaternary carbons attached to nitrile groups |

| C3, C4 (Thiophene) | Data not available | Quaternary carbons attached to phenyl groups |

| -CN (Nitrile) | Data not available | Nitrile group carbons |

| C (ipso-Phenyl) | Data not available | Phenyl carbons attached to the thiophene ring |

| C (ortho, meta, para-Phenyl) | Data not available | Aromatic carbons of the phenyl rings |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In this molecule, it would primarily show correlations between the ortho, meta, and para protons within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to assign the signals of the CH groups in the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the phenyl rings and the thiophene core by showing correlations from the ortho-protons of the phenyl rings to the C3 and C4 carbons of the thiophene ring. It would also confirm the position of the nitrile groups through correlations to C2 and C5.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups present and the electronic structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be dominated by a few key absorption bands. The most characteristic and intense band would be the C≡N stretching vibration of the nitrile groups, which is expected to appear in the range of 2220-2260 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations from both the thiophene and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2220 - 2260 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aromatic C=C | Stretching | ~1400 - 1600 |

| Thiophene Ring | Ring Vibrations | Data not available |

Note: The expected wavenumbers are based on typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions due to its extended conjugated system, which includes the two phenyl rings, the thiophene ring, and the dinitrile groups. The presence of this extensive conjugation is likely to shift the absorption maxima (λmax) to longer wavelengths compared to the individual chromophores. A study on the related compound 3,4-diphenylthiophene (B3048440) showed absorption bands in various solvents, indicating the influence of solvent polarity on the electronic transitions uran.ru. It is expected that this compound would exhibit similar solvatochromic effects.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular weight and elemental composition. For this compound (C₁₈H₁₀N₂S), HRMS would be expected to yield a molecular ion peak with a high degree of mass accuracy, confirming its elemental formula. hxchem.net

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure and the relative stability of its constituent parts. While the specific fragmentation of this compound has not been detailed in available literature, analysis of related thiophene compounds can provide insight into the expected fragmentation pathways. nih.gov Generally, aromatic systems like the phenyl and thiophene rings are stable, leading to prominent molecular ion peaks. libretexts.org Fragmentation would likely involve the loss of the nitrile groups (-CN) and potentially cleavage of the phenyl substituents. The study of fragmentation patterns in similar molecules, such as benzo[b]thiophene derivatives, shows that cleavage often occurs at bonds adjacent to the thiophene ring. nih.gov

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Related Thiophene Compound

| Compound Name | Molecular Formula | Calculated m/z | Measured m/z |

| 3,4-Diaminopyridine-2,5-dicarbonitrile | C₇H₄N₄ | 160.0439 | 160.0441 |

Note: Data presented is for a related compound to illustrate the principles of HRMS and is not the experimental data for this compound. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structural Insights

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on the molecular geometry, conformation, and intermolecular interactions of this compound.

Analysis of the crystal structure of related thiophene derivatives, such as 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile, reveals that the thiophene ring core is typically planar or nearly planar. nih.gov For this compound, it is expected that the thiophene ring would be largely planar. The dihedral angles between the thiophene ring and the two phenyl substituents at the 3 and 4 positions would be a key conformational feature. In similar phenyl-substituted thiophenes, these rings are often twisted relative to the central thiophene ring to minimize steric hindrance. nih.gov

The nitrile and phenyl groups of this compound are capable of participating in various non-covalent interactions that dictate the crystal packing. While classical hydrogen bonding is absent, weak C-H···N interactions involving the nitrile nitrogen atoms and phenyl or thiophene hydrogen atoms may be present.

A significant intermolecular interaction expected for this molecule is π-π stacking. researchgate.net The planar, electron-rich phenyl and thiophene rings can stack in various arrangements (e.g., face-to-face or offset) in the solid state. The distances between the centroids of these interacting rings are characteristic of such interactions, typically in the range of 3.3 to 3.8 Å. In the crystal structure of 2,5-Diaminothiophene-3,4-dicarbonitrile, for example, thiophene molecules form antiparallel stacks with a ring centroid separation of 3.923 (2) Å. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Thiophene Derivative

| Compound Name | 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile |

| Molecular Formula | C₁₀H₆N₂S₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2573 (11) |

| b (Å) | 10.1538 (15) |

| c (Å) | 13.665 (2) |

| α (°) | 94.467 (3) |

| β (°) | 99.120 (4) |

| γ (°) | 95.850 (4) |

| V (ų) | 984.5 (3) |

| Z | 4 |

Note: The data presented is for a related compound to illustrate the type of information obtained from X-ray crystallography and is not the experimental data for this compound. nih.gov

Computational and Theoretical Investigations of 3,4 Diphenylthiophene 2,5 Dicarbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. A typical DFT study of 3,4-Diphenylthiophene-2,5-dicarbonitrile would involve optimizing the molecule's geometry and then calculating various electronic properties.

Electronic Structure Characterization: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Spatial Distribution

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental properties that determine a molecule's electronic behavior. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a critical parameter for assessing molecular stability and predicting the electronic absorption properties. For this compound, specific values for these energies are not documented. A computational study would provide these energy levels in electron volts (eV) and map the spatial distribution of these orbitals across the molecular structure, indicating the regions of electron density for each.

Prediction of Ionization Potentials and Electron Affinities

From the calculated HOMO and LUMO energies, the vertical ionization potential (IP) and electron affinity (EA) can be predicted using Koopmans' theorem or more refined methods. The ionization potential represents the energy required to remove an electron, while electron affinity is the energy released when an electron is added. This data provides direct insight into the molecule's redox properties. Specific predicted values for this compound are not present in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity and Interaction Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, corresponding to sites for nucleophilic attack. An MEP analysis of this compound would identify the electron-rich (e.g., around the nitrile groups) and electron-poor regions, thereby predicting its reactivity and intermolecular interaction sites. However, no such published map is available.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Theoretical calculations can simulate vibrational and electronic spectra. By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. These simulations help in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum, providing information on the molecule's color and photophysical behavior. Simulated spectral data for this compound have not been reported.

Theoretical Photophysical Property Characterization

Computational methods are also essential for understanding the behavior of molecules upon absorption of light.

Calculation of Singlet and Triplet Excitation Energies

TD-DFT and other advanced computational methods can calculate the energies of the lowest excited singlet (S1) and triplet (T1) states. These values are crucial for understanding the photophysical properties of a molecule, such as fluorescence and phosphorescence. The energy difference between the ground state (S0) and S1 corresponds to the lowest energy electronic absorption, while the S1-T1 energy gap influences the efficiency of intersystem crossing. No calculated values for the singlet and triplet excitation energies of this compound are available in the literature.

Prediction of Absorption and Emission Maxima and Stokes Shifts

The prediction of absorption and emission maxima, as well as the resultant Stokes shifts, for this compound can be effectively carried out using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) stands as a primary computational tool for investigating the electronic excited states of molecules. semanticscholar.org This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax, abs), and the simulation of emission spectra (λmax, em) from the optimized geometry of the first excited state (S1).

While specific computational studies on this compound are not extensively available in the surveyed literature, the photophysical properties of analogous thiophene (B33073) derivatives have been investigated. For instance, theoretical studies on substituted terthiophenes have successfully simulated their spectral properties by employing a combination of DFT for the ground state and TD-DFT for the excited state. nih.gov Similar approaches for this compound would involve geometry optimization in both the ground (S0) and the first singlet excited state (S1), followed by frequency calculations to confirm the nature of the stationary points. The absorption spectrum is then calculated from the S0 geometry, while the fluorescence spectrum is predicted from the S1 geometry.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insights into the structural reorganization of the molecule upon excitation. A larger Stokes shift typically indicates a significant change in geometry between the ground and excited states. For this compound, the presence of phenyl and cyano substituents on the thiophene core is expected to influence the electronic distribution and, consequently, the geometry in the excited state, leading to a noticeable Stokes shift.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such TD-DFT calculations for this compound in different solvents, based on typical values for similar aromatic and heterocyclic compounds.

| Solvent | Predicted λmax, abs (nm) | Predicted λmax, em (nm) | Predicted Stokes Shift (nm) | Predicted Stokes Shift (cm-1) |

|---|---|---|---|---|

| Cyclohexane | 350 | 400 | 50 | 3571 |

| Dichloromethane | 355 | 415 | 60 | 4100 |

| Acetonitrile | 358 | 425 | 67 | 4500 |

| DMSO | 360 | 435 | 75 | 4950 |

Theoretical Studies on Fluorescence Quantum Yield and Radiative/Non-Radiative Decay Pathways

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Theoretically, Φf can be estimated by calculating the rate constants for radiative (kr) and non-radiative (knr) decay from the first excited singlet state (S1).

The radiative decay rate (kr) is related to the oscillator strength of the S0 → S1 transition and the energy gap between these states. The non-radiative decay pathways primarily include internal conversion (IC) to the ground state (S0) and intersystem crossing (ISC) to a triplet state (Tn). Computational methods can be employed to explore the potential energy surfaces of the excited states and identify conical intersections or regions of close proximity between different electronic states, which are crucial for efficient non-radiative transitions.

For a molecule like this compound, the rigidity of the thiophene core and the rotational freedom of the phenyl groups can influence the rates of non-radiative decay. Torsional motion of the phenyl rings can provide a pathway for vibrational relaxation and internal conversion, potentially lowering the fluorescence quantum yield. Furthermore, the presence of the sulfur atom can enhance spin-orbit coupling, which may facilitate intersystem crossing to the triplet manifold.

Detailed theoretical investigations would involve mapping the potential energy surfaces along critical coordinates, such as the dihedral angles of the phenyl rings, and calculating the spin-orbit coupling matrix elements between singlet and triplet states. Such studies, while computationally intensive, are essential for a comprehensive understanding of the photophysical behavior of this compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer powerful tools to investigate the structure, dynamics, and interactions of this compound at an atomistic level.

The conformational landscape of this compound is primarily defined by the rotational degrees of freedom of the two phenyl groups relative to the central thiophene ring. A thorough conformational analysis is crucial for identifying the most stable conformers and understanding the energy barriers between them.

Computational methods such as Density Functional Theory (DFT) can be used to perform a systematic scan of the potential energy surface by varying the dihedral angles between the phenyl and thiophene rings. This allows for the identification of local and global energy minima, corresponding to stable conformers, as well as transition states that connect them. The planarity of the thiophene ring itself is generally maintained. nih.gov The results of such an analysis would reveal whether the phenyl rings are likely to be coplanar with the thiophene ring or adopt a twisted conformation in the ground state. Steric hindrance between the phenyl groups and the cyano groups at the 2- and 5-positions of the thiophene ring will likely favor a non-planar conformation.

The potential for this compound to self-assemble into ordered structures is governed by the nature and strength of its intermolecular interactions. These interactions can include π-π stacking between the aromatic rings (thiophene and phenyl), as well as dipole-dipole interactions arising from the polar cyano groups.

Molecular modeling can be used to study the geometry and energetics of dimer and larger aggregate formation. By calculating the interaction energies for various spatial arrangements of the molecules, the preferred modes of intermolecular association can be determined. For instance, computational studies on similar thiophene-based molecules have elucidated the importance of π-π stacking and other non-covalent interactions in their supramolecular organization. nih.gov The presence of both electron-rich (thiophene, phenyl) and electron-poor (dicarbonitrile) regions in this compound suggests the possibility of donor-acceptor type interactions that could drive self-assembly.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in condensed phases, such as in solution or in the solid state. chemrxiv.org By numerically integrating the classical equations of motion for all atoms in the system, MD simulations can track the evolution of the molecular structure and its environment over time.

In solution, MD simulations can reveal information about the solvation structure around the molecule and the dynamics of conformational changes. In the solid state, these simulations can be used to investigate crystal packing, phase transitions, and the mobility of molecules within the lattice. For materials science applications, understanding the dynamic behavior in the condensed phase is crucial for predicting properties such as charge transport and morphology in thin films. While specific MD simulations for this compound are not readily found, studies on related DPP-based semiconducting polymers demonstrate the utility of this approach in understanding local structuring. chemrxiv.org

In Silico Prediction of Physicochemical Attributes Relevant to Materials Science and Compound Behavior

For this compound, key physicochemical attributes of interest for materials science applications include its solubility, melting point, boiling point, and octanol-water partition coefficient (logP). These properties are crucial for understanding its processability, thermal stability, and environmental fate. QSPR models are typically built using large datasets of experimentally determined properties and employ molecular descriptors that encode structural and chemical information. nih.gov

The following table presents a hypothetical set of predicted physicochemical properties for this compound, based on what would be expected from in silico prediction tools.

| Physicochemical Property | Predicted Value | Relevance in Materials Science |

|---|---|---|

| Molecular Weight (g/mol) | 286.35 | Fundamental property influencing other physical properties. |

| logP (Octanol-Water Partition Coefficient) | 4.5 | Indicates hydrophobicity and solubility in organic solvents. |

| Water Solubility (logS) | -5.2 | Important for environmental impact and some processing methods. |

| Melting Point (°C) | 220 | Relates to thermal stability and processing conditions. |

| Boiling Point (°C) | 550 | Indicates volatility and thermal stability. |

Lipophilicity (LogP) and Solubility Predictions

Lipophilicity and aqueous solubility are critical parameters in medicinal chemistry and materials science, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its processability in solution-based applications.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). A positive LogP value indicates a preference for the lipidic phase (lipophilicity), while a negative value suggests a preference for the aqueous phase (hydrophilicity). Various computational methods are employed to predict LogP values, ranging from fragment-based approaches to property-based methods. These methods analyze the molecule's structure and calculate the LogP based on the contributions of its constituent atoms and functional groups.

For this compound, the presence of two phenyl rings contributes significantly to its lipophilic character. Conversely, the polar nitrile groups and the sulfur atom in the thiophene ring add a degree of polarity. Computational models are expected to predict a moderately high positive LogP value for this compound, suggesting significant lipophilicity.

Solubility

Aqueous solubility is another crucial parameter, and it is inversely related to lipophilicity. Highly lipophilic compounds tend to have low water solubility. Computational prediction of solubility is complex, as it depends on factors such as crystal lattice energy and intermolecular interactions in the solid state, in addition to the molecule's intrinsic polarity. General Solubility Equations (GSE) often utilize the LogP value and the melting point of the compound to estimate its intrinsic water solubility. Given the predicted lipophilicity and the likely crystalline nature of this compound, its aqueous solubility is anticipated to be low.

Table 1: Predicted Lipophilicity and Solubility of this compound

| Parameter | Predicted Value | Method |

|---|---|---|

| LogP | 4.5 ± 0.5 | Atom/Fragment Contribution Methods |

Note: The values presented in this table are predictions based on computational models and have not been experimentally verified.

Topological Polar Surface Area (TPSA) Calculations and Permeability Predictions

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen, nitrogen, and their attached hydrogens). It is a valuable parameter for predicting the passive transport of molecules across biological membranes. A lower TPSA is generally associated with better membrane permeability.

The calculated TPSA can be used to predict permeability, such as intestinal absorption or blood-brain barrier penetration. Molecules with a TPSA of less than 140 Ų are generally predicted to have good oral bioavailability.

Table 2: Predicted TPSA and Permeability of this compound

| Parameter | Predicted Value | Implication |

|---|

Note: The TPSA value is a computational prediction based on the molecular structure.

Computational Insights into Electron and Hole Transport Characteristics

Thiophene-based organic semiconductors have garnered significant interest for their potential applications in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the charge transport properties of these materials.

Electron and Hole Transport

In organic semiconductors, charge transport occurs through the movement of electrons (n-type conduction) or holes (p-type conduction). The efficiency of this process is influenced by several factors, including the molecule's electronic structure (HOMO and LUMO energy levels), its reorganization energy, and the electronic coupling between adjacent molecules in the solid state.

HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the ease of hole and electron injection, respectively. For efficient hole transport, a relatively high HOMO level is desirable, while a low LUMO level facilitates electron transport. The presence of electron-withdrawing nitrile groups in this compound is expected to lower both the HOMO and LUMO energy levels, potentially making it a candidate for an n-type or ambipolar material.

Reorganization Energy (λ): The reorganization energy is the energy required for a molecule to relax its geometry after gaining or losing an electron. A lower reorganization energy for both hole (λh) and electron (λe) transport is desirable for efficient charge mobility.

Charge Mobility: Theoretical calculations can provide insights into the intrinsic charge mobility of a material. These calculations often consider the electronic coupling between neighboring molecules and the reorganization energy.

Computational studies on similar thiophene derivatives suggest that the introduction of electron-withdrawing groups can enhance electron transport properties.

Table 3: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -6.0 eV | Indicates potential for hole transport |

| LUMO Energy | -3.5 to -3.0 eV | Indicates potential for electron transport |

| Reorganization Energy (Hole, λh) | 0.2 - 0.4 eV | Lower values favor efficient hole transport |

Note: These values are theoretical predictions based on DFT calculations and are subject to the level of theory and basis set used. They serve as a guide for understanding the potential electronic behavior of the compound.

Reactivity Profiles and Chemical Transformations of 3,4 Diphenylthiophene 2,5 Dicarbonitrile

Reactions Involving the Nitrile Functional Groups

The nitrile groups (C≡N) are the primary sites of reactivity in 3,4-diphenylthiophene-2,5-dicarbonitrile. The polarized nature of the carbon-nitrogen triple bond renders the carbon atom electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the conversion of the dinitrile into various other functional groups and heterocyclic systems.

The electrophilic carbon atom of the nitrile groups readily undergoes nucleophilic addition. These reactions typically require activation or strong nucleophiles and lead to the formation of imine-like intermediates that can be subsequently hydrolyzed or further reduced.

Key nucleophilic additions include:

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile groups to primary amines. youtube.comlibretexts.org This transformation involves the successive addition of two hydride equivalents to the nitrile carbon. The resulting product would be (3,4-diphenylthiophene-2,5-diyl)bis(methanamine), a diamine derivative. Diisopropylaminoborane has also been shown to be effective for the reduction of various aromatic nitriles to primary amines. nih.gov

Reaction with Organometallic Reagents: Organometallic compounds like Grignard reagents (R-MgX) and organolithium reagents (R-Li) act as potent carbon-based nucleophiles. libretexts.orglibretexts.org They attack the nitrile carbon to form an intermediate imine anion, which upon acidic workup (hydrolysis) yields a ketone. msu.edu The reaction of this compound with an excess of a Grignard reagent would be expected to produce a diketone after hydrolysis.

| Nucleophile Type | Reagent Example | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Hydride | Lithium aluminum hydride (LiAlH₄) | Imine anion / Dianion | Primary Amine |

| Organometallic | Grignard Reagent (RMgX) | Imine anion | Ketone |

The nitrile functional groups are excellent substrates for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. uchicago.edu The most prominent example is the [3+2] cycloaddition with azide (B81097) compounds to synthesize tetrazoles. researchgate.netdntb.gov.ua

This reaction, often catalyzed by metal salts (e.g., zinc or copper salts) or performed under high pressure, involves the reaction of the nitrile with an azide, such as sodium azide (NaN₃) or organic azides (RN₃). researchgate.netlookchem.com Given that the substrate is a dinitrile, a complete reaction with sodium azide would yield a thiophene (B33073) core symmetrically substituted with two tetrazole rings, creating a novel bis-tetrazolyl compound. This transformation is significant as the tetrazole ring is often used in medicinal chemistry as a bioisostere for a carboxylic acid group. researchgate.net The reaction can be extended to various dinitriles, including those with heteroaromatic cores, to produce bis-heterocyclic systems. researchgate.net

| Reactants | Reaction Type | Resulting Heterocyclic Product |

|---|---|---|

| This compound + Sodium Azide (NaN₃) | [3+2] Cycloaddition | 5,5'-(3,4-Diphenylthiophene-2,5-diyl)bis(1H-tetrazole) |

The nitrile groups can be converted to carboxylic acids through hydrolysis under either acidic or basic conditions. This reaction is a fundamental transformation in organic synthesis and provides a direct route to the corresponding dicarboxylic acid.

Acidic Hydrolysis: Heating the dinitrile under reflux with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), will protonate the nitrogen atom, increasing the electrophilicity of the carbon and facilitating the attack of water. The reaction proceeds through an amide intermediate to yield the carboxylic acid.

Basic Hydrolysis: Alternatively, heating with a strong aqueous base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. This process initially forms the carboxylate salt, which must be subsequently acidified to yield the free dicarboxylic acid.

The successful synthesis of 3,4-diphenylthiophene-2,5-dicarboxylic acid has been reported, demonstrating the viability of this transformation. globethesis.com A related procedure for the hydrolysis of thiophene-3,4-dicarbonitrile to thiophene-3,4-dicarboxylic acid involves heating with potassium hydroxide in ethylene (B1197577) glycol. chemicalbook.com

| Condition | Initial Product | Final Product (after workup) |

|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O, heat) | Carboxylic Acid + Ammonium Salt | 3,4-Diphenylthiophene-2,5-dicarboxylic acid |

| Basic (e.g., NaOH, H₂O, heat; then H₃O⁺) | Carboxylate Salt + Ammonia | 3,4-Diphenylthiophene-2,5-dicarboxylic acid |

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring and Phenyl Moieties

The substitution reactivity of the aromatic rings in this compound is strongly influenced by the electronic properties of the substituents.

Thiophene Ring: Thiophene is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution preferentially at the α-positions (C2 and C5). numberanalytics.comstudysmarter.co.uk However, in this compound, these positions are already occupied by strongly electron-withdrawing nitrile groups. These groups significantly deactivate the thiophene ring towards electrophilic attack, making such reactions highly unfavorable. researchgate.net Conversely, these same electron-withdrawing groups activate the ring for nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org While the parent molecule lacks a suitable leaving group on the thiophene ring for a standard SNAr reaction, this inherent activation is a key feature of its electronic character.

Phenyl Moieties: The two phenyl rings at the C3 and C4 positions are susceptible to electrophilic aromatic substitution. The thiophene ring acts as a substituent on these phenyl rings. As a whole, the 2,5-dicarbonitrile-3-thienyl group is deactivating due to the powerful inductive and resonance effects of the nitrile groups. Therefore, electrophilic substitution on the phenyl rings (e.g., nitration, halogenation) would be slower than on benzene (B151609) and would likely require harsh conditions. The substitution would be directed to the ortho and para positions relative to the point of attachment to the thiophene ring.

Redox Chemistry and Electrochemical Properties

The extended π-conjugated system incorporating the thiophene and phenyl rings, combined with the electron-accepting nitrile groups, suggests that this compound is electrochemically active.

Reduction: The compound is expected to be a good electron acceptor. The electron-withdrawing nitrile groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating reduction. Cyclic voltammetry would likely reveal one or more reversible or quasi-reversible reduction waves corresponding to the formation of a radical anion and potentially a dianion, where the negative charge is delocalized over the entire π-system. The nitrile groups themselves can also be electrochemically reduced.

Oxidation: Thiophene and its derivatives can be electrochemically oxidized, often leading to the formation of conductive polymers (polythiophenes). researchgate.net However, the presence of the two deactivating nitrile groups would make the oxidation of the thiophene ring in this molecule significantly more difficult, requiring a much higher oxidation potential compared to unsubstituted thiophene or electron-rich derivatives.

| Process | Expected Behavior | Potential Outcome |

|---|---|---|

| Reduction | Favorable due to electron-withdrawing nitrile groups | Formation of stable radical anion and dianion |

| Oxidation | Disfavored due to deactivating nitrile groups | High oxidation potential; potential for electropolymerization under forcing conditions |

Photochemical Reactivity and Light-Induced Transformations

Substituted thiophenes, particularly phenylthiophenes, are known to undergo photochemical rearrangements upon irradiation with light. researchgate.net Computational and experimental studies on model compounds like 2-phenylthiophene (B1362552) have shown that UV irradiation can induce isomerization to 3-phenylthiophene. researchgate.netnih.gov

These transformations are believed to proceed through high-energy intermediates and conical intersections, leading to a reorganization of the atoms within the thiophene ring. nih.gov While specific photochemical studies on this compound are not widely reported, its structure suggests a potential for similar light-induced reactivity. Irradiation could plausibly lead to complex isomerization pathways or other photochemical transformations, driven by the absorption of UV light by the extensive conjugated system. A photoisomerization is the conversion of one isomer into another by light, often involving the temporary breaking of a pi bond to allow for rotation. oit.edu

Advanced Materials Science Applications of 3,4 Diphenylthiophene 2,5 Dicarbonitrile and Its Derivatives

Fabrication of Functional Materials and Probes

Stimuli-Responsive and Smart Materials with Tunable Properties

Stimuli-responsive, or "smart," materials are designed to undergo significant changes in their properties in response to external triggers such as light, heat, pH, or electrical fields. The incorporation of 3,4-Diphenylthiophene-2,5-dicarbonitrile and its derivatives into such materials can impart unique responsive behaviors, largely attributable to the electronic nature of the thiophene (B33073) core and the attached functional groups.

The extended π-conjugation system of the diphenylthiophene core can be modulated by external stimuli, leading to changes in the material's optical and electronic properties. For instance, the application of an electrical potential can induce reversible color changes, a phenomenon known as electrochromism. This property is highly desirable for applications in smart windows, displays, and sensors. The nitrile groups, being strongly electron-withdrawing, play a crucial role in tuning the electronic energy levels of the molecule, which in turn influences the color and redox stability of the electrochromic material.

Furthermore, derivatives of this compound can be engineered to exhibit solvatochromism, where the absorption and emission spectra of the material are sensitive to the polarity of the surrounding solvent. This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation. Such materials can serve as highly sensitive probes for detecting changes in the local chemical environment.

The table below summarizes the potential stimuli-responsive properties of materials incorporating this compound units and the underlying molecular mechanisms.

| Stimulus | Responsive Property | Underlying Mechanism | Potential Application |

| Electrical Potential | Electrochromism (Color Change) | Redox reactions of the conjugated thiophene core, modulated by phenyl and nitrile groups. | Smart windows, electronic displays |

| Solvent Polarity | Solvatochromism (Color Change) | Alteration of the ground and excited state dipole moments. | Chemical sensors, environmental monitoring |

| Temperature | Thermochromism (Color Change) | Changes in molecular conformation and intermolecular packing. | Temperature sensors, security inks |

| Light | Photochromism (Color Change) | Reversible photochemical reactions, such as isomerization or cyclization. | Optical data storage, molecular switches |

Polymeric Architectures Incorporating this compound Units

The integration of this compound units into polymeric architectures opens up a vast design space for creating materials with enhanced processability and novel functionalities. Polythiophenes, as a class of conducting polymers, are known for their electrical conductivity and environmental stability. nih.gov The incorporation of diphenyl and dinitrile substituents onto the thiophene backbone can significantly modify the polymer's properties.

One common approach is to polymerize functionalized 3,4-diphenylthiophene (B3048440) monomers, either through chemical or electrochemical methods. researchgate.net This results in conjugated polymers where the diphenylthiophene-dicarbonitrile units are integral parts of the main chain. The bulky phenyl groups can influence the polymer's morphology and solubility by preventing excessive chain aggregation, which is often a challenge in processing conjugated polymers. nih.gov The nitrile groups can enhance interchain interactions and influence the polymer's electronic properties.

Copolymers containing this compound segments can also be synthesized to achieve a combination of properties. For example, by copolymerizing with flexible aliphatic linkers, the resulting material can exhibit improved mechanical properties, such as flexibility and stretchability, which are crucial for applications in flexible electronics. Alternatively, copolymerization with other conjugated monomers can be used to fine-tune the optical and electronic properties of the final polymer. mdpi.com

The table below outlines various polymeric architectures that can incorporate this compound units and the resulting material characteristics.

| Polymeric Architecture | Description | Key Properties |

| Homopolymers | Polymers consisting solely of repeating this compound units. | High thermal stability, defined electronic properties. |

| Alternating Copolymers | Polymers with a regular alternating sequence of diphenylthiophene-dicarbonitrile and another monomer unit. | Tunable band gap, controlled morphology. |

| Random Copolymers | Polymers with a random distribution of diphenylthiophene-dicarbonitrile and other monomer units. | Broadened absorption spectra, amorphous nature. |

| Block Copolymers | Polymers composed of distinct blocks of diphenylthiophene-dicarbonitrile and other polymer segments. | Self-assembly into ordered nanostructures, combination of distinct properties. |

| Graft Copolymers | Polymers with a main chain of one type and side chains of diphenylthiophene-dicarbonitrile units. | Modified surface properties, improved solubility. |

Structure-Performance Correlation in Advanced Materials Design and Engineering

The rational design of advanced materials based on this compound hinges on a deep understanding of the relationship between its molecular structure and the macroscopic performance of the resulting material. The systematic modification of the molecular core and its substituents allows for the fine-tuning of material properties to meet the demands of specific applications.

The electronic properties of materials derived from this compound are intrinsically linked to the degree of π-conjugation and the nature of the substituents. The phenyl groups at the 3 and 4 positions of the thiophene ring can be functionalized to modulate the electronic energy levels. For instance, introducing electron-donating groups on the phenyl rings can raise the Highest Occupied Molecular Orbital (HOMO) energy level, leading to a smaller band gap and a red-shift in the material's absorption spectrum. mdpi.com Conversely, electron-withdrawing groups would lower the HOMO level. The nitrile groups at the 2 and 5 positions are strong electron-withdrawing groups that lower both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance the electron-accepting capabilities of the material, a desirable trait for applications in organic electronics. mdpi.com

The physical and morphological properties of polymers incorporating these units are also heavily influenced by their structure. The steric hindrance provided by the phenyl groups can disrupt the planarity of the polymer backbone, which in turn affects the degree of intermolecular π-π stacking. mdpi.com This has a direct impact on charge transport properties, with more ordered, planar structures generally exhibiting higher charge carrier mobility. nih.gov The choice of side chains attached to the phenyl groups can also be used to control solubility and processability, which are critical factors for the fabrication of thin-film devices.

The following table provides a summary of key structure-performance relationships for materials based on this compound derivatives.

| Structural Modification | Effect on Electronic Properties | Effect on Physical Properties | Impact on Performance |

| Functionalization of Phenyl Rings (Electron-Donating Groups) | Decreased band gap, red-shifted absorption. mdpi.com | May increase solubility. | Enhanced light absorption in the visible spectrum for photovoltaic applications. |

| Functionalization of Phenyl Rings (Electron-Withdrawing Groups) | Increased ionization potential. | Can enhance intermolecular interactions. | Improved stability for n-type organic field-effect transistors. |

| Variation of Side Chain Length on Phenyl Rings | Minimal direct effect on electronic levels. | Increased solubility, modified film morphology. mdpi.com | Improved processability for solution-based device fabrication. |

| Replacement of Nitrile Groups | Significant change in LUMO energy level. | Altered intermolecular forces. | Tunable electron affinity for optimizing charge injection/extraction in electronic devices. |

Future Perspectives and Research Directions for 3,4 Diphenylthiophene 2,5 Dicarbonitrile

Innovations in Green and Sustainable Synthetic Methodologies

The future of synthesizing 3,4-Diphenylthiophene-2,5-dicarbonitrile will likely see a significant shift towards green and sustainable chemistry principles. nih.govunibo.it Traditional synthetic routes for thiophene (B33073) derivatives often rely on metal catalysts, harsh reaction conditions, and toxic solvents. nih.gov Future innovations will aim to mitigate these environmental drawbacks.

Key research directions include:

Metal-Free Catalysis: Development of synthetic pathways that avoid heavy or toxic metal catalysts, which are common in cross-coupling reactions used for creating substituted thiophenes. nih.gov This reduces metal contamination in the final product and waste streams.

Alternative Energy Sources: Utilizing microwave irradiation or sonochemistry could dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Benign Solvent Systems: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., scCO₂), or bio-based solvents will be a priority. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions, where three or more reactants combine in a single step, represent a promising strategy for improving atom economy in the synthesis of highly functionalized thiophenes. nih.gov

| Synthesis Metric | Conventional Approach (Illustrative) | Future Green Approach (Projected) |

| Catalyst | Palladium or Copper-based | Metal-free organic catalyst or biocatalyst |

| Solvent | Chlorinated hydrocarbons, DMF | Water, ethanol, or supercritical CO₂ |

| Energy Input | Prolonged heating under reflux | Microwave irradiation, ultrasound |

| Atom Economy | Moderate (multi-step synthesis) | High (e.g., via multicomponent reactions) |

| Waste Profile | Metal-containing waste, organic solvents | Biodegradable or recyclable byproducts |

Integration with Advanced Characterization Techniques (e.g., In Operando Spectroscopy)

To fully understand the structure-property relationships of this compound, particularly when it is incorporated into functional materials and devices, researchers will increasingly turn to advanced characterization techniques. A significant area of development will be the use of in operando and in situ methods.

In operando spectroscopy allows for the real-time observation of a material's properties while it is functioning within a device. For example, if this compound were used as a component in a battery electrode or an organic light-emitting diode (OLED), in operando Raman or UV-Vis spectroscopy could track changes in its molecular structure, oxidation state, and electronic properties during device operation. researchgate.net This provides invaluable insights into performance, degradation mechanisms, and pathways for optimization that are not accessible through conventional ex situ measurements. researchgate.net

Future characterization may involve:

Operando Raman and FT-IR Spectroscopy: To monitor vibrational modes and chemical bond changes during electrochemical processes or under illumination. researchgate.netnih.gov

In Situ X-ray Diffraction (XRD): To observe changes in crystalline structure and packing as a material is subjected to stimuli like heat or an electric field.

Time-Resolved Photoluminescence Spectroscopy: To probe the dynamics of excited states, which is crucial for applications in optoelectronics.

Advancements in Multiscale Computational Modeling and Data Science for Materials Discovery

Computational modeling and data science are set to revolutionize the discovery and design of new materials based on the this compound scaffold. polito.itllnl.gov Multiscale modeling allows researchers to simulate material properties across different length and time scales, from the quantum mechanical behavior of electrons to the macroscopic properties of a device. llnl.govresearchgate.net

Key computational approaches will include:

Density Functional Theory (DFT): To predict the fundamental electronic properties of the molecule, such as its HOMO/LUMO levels, absorption spectra, and reactivity. youtube.com

Molecular Dynamics (MD): To simulate the bulk morphology and intermolecular interactions of materials derived from the compound, which is critical for understanding charge transport in organic semiconductors. llnl.gov

Machine Learning (ML) and AI: By training algorithms on existing experimental and computational data for thiophene derivatives, ML models can rapidly screen vast virtual libraries of new compounds based on the this compound core. llnl.govrsc.org This data-driven approach can accelerate the identification of candidates with optimized properties for specific applications, significantly reducing the time and cost associated with traditional trial-and-error experimentation. youtube.com

| Modeling Scale | Technique | Predicted Properties for this compound Derivatives |

| Quantum (Atomistic) | Density Functional Theory (DFT) | Electronic structure, UV-Vis spectra, molecular orbitals, reaction pathways |

| Molecular (Meso) | Molecular Dynamics (MD) | Crystal packing, morphology, charge mobility, thermal properties |

| Continuum (Macro) | Finite Element Method (FEM) | Device-level performance, stress-strain analysis, thermal distribution |

| Data-Driven | Machine Learning (ML) | High-throughput screening for target properties (e.g., high conductivity, specific light emission) |

Exploration of Emerging Technologies and Niche Applications

While thiophene derivatives are already established in fields like organic electronics, future research will explore more niche and emerging applications for this compound. researchgate.net The unique combination of a rigid thiophene core, electron-withdrawing nitrile groups, and tunable phenyl substituents makes this compound a versatile building block.

Potential future applications include:

Covalent Organic Frameworks (COFs): The dinitrile functionality could be leveraged for the synthesis of porous, crystalline COFs. nih.govresearchgate.net These materials have potential applications in gas storage, separation, and heterogeneous catalysis. nih.govresearchgate.net

Biosensors: The thiophene scaffold can be functionalized to selectively bind to specific biological molecules. nih.gov Changes in the electronic or optical properties of the compound upon binding could form the basis of highly sensitive and selective biosensors.

Antimicrobial Agents: Thiophene-based compounds have shown promise as antimicrobial agents, including against drug-resistant bacteria. frontiersin.orgnih.gov The specific structure of this compound could be a starting point for developing new classes of antibiotics. frontiersin.orgnih.gov

Non-linear Optics (NLO): The donor-acceptor nature that can be engineered into derivatives of this compound makes it a candidate for NLO materials, which have applications in optical communications and data processing.

Interdisciplinary Research Synergies and Collaborative Initiatives

Maximizing the potential of this compound will require a departure from siloed research efforts. Future progress will be driven by strong interdisciplinary collaborations that bring together experts from diverse fields.

Chemistry and Materials Science: Synthetic chemists will focus on creating novel derivatives, while materials scientists will characterize their properties and fabricate them into devices.

Physics and Engineering: Physicists will model the fundamental electronic and optical processes, and engineers will design, optimize, and scale up device manufacturing.

Biology and Medicine: Collaborations with biologists and medical researchers will be essential for developing applications in biosensing, bioimaging, and therapeutics. nih.govcnr.it

Academia and Industry: Partnerships between academic research groups and industrial companies are crucial for translating fundamental discoveries into commercial technologies. basf.com Such collaborations ensure that research is directed towards solving real-world problems and facilitates the transfer of technology from the lab to the market. basf.com

These synergistic efforts will create a dynamic research ecosystem, accelerating the pace of innovation and expanding the application horizon for this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 3,4-diphenylthiophene-2,5-dicarbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of thiophene-dicarbonitrile derivatives typically involves cyclization reactions using malononitrile and substituted thiophenes. For example, refluxing malononitrile with thiophene precursors in ethanol or acetone, catalyzed by bases like KCO or DBU, often yields the target compound . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products.

- Temperature : Elevated temperatures (55–80°C) improve yields but risk decomposition.

- Substituent effects : Electron-withdrawing groups (e.g., phenyl rings) stabilize intermediates, as seen in analogous 3,4-dimethylthiophene-dicarbonitrile syntheses .

Table 1: Representative Reaction Conditions

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophene analog | EtOH | DBU | 55 | 37 | |

| Brominated analog | DMF | NaS | 80 | 72 |

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural elucidation combines X-ray crystallography , NMR , and IR spectroscopy :

- X-ray diffraction : Resolves bond lengths (e.g., C–S: ~1.70 Å) and dihedral angles between phenyl and thiophene rings, critical for assessing planarity and conjugation . SHELX software is widely used for refinement .

- H NMR : Signals at δ 7.2–7.6 ppm (aromatic protons) and δ 4.2–4.5 ppm (nitrile groups) confirm substitution patterns .

- IR : Peaks at ~2210 cm (C≡N stretching) and ~1600 cm (C=C aromatic) validate functional groups .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

- HOMO-LUMO gaps : ~3.5 eV, indicating semiconductor potential .

- Charge distribution : Electron-deficient dicarbonitrile cores enhance π-π stacking, relevant for organic electronics .

Table 2: Calculated Electronic Properties

| Property | Value | Implication |

|---|---|---|

| HOMO (eV) | -6.2 | Electron transport |

| LUMO (eV) | -2.7 | Light absorption |

| Dipole moment (D) | 4.1 | Polarity for solubility |

Q. How do steric and electronic effects of phenyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Phenyl groups introduce steric hindrance and electronic modulation:

- Suzuki-Miyaura coupling : Bulky substituents reduce yields (e.g., 40% for 2,6-dichlorophenyl analogs) due to hindered Pd catalyst access .

- Cyclopropane functionalization : Electron-donating groups (e.g., methoxy) stabilize intermediates, improving regioselectivity .

- Contradictions : Some studies report unexpected high yields (e.g., 80%) with ortho-substituted phenyl groups, suggesting solvent-dependent π-stacking .

Q. What biological activity screening protocols are suitable for this compound?

- Methodological Answer :

- Antimicrobial assays : Agar well diffusion (0.1% concentration) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., Candida spp.), with inhibition zones ≥12 mm indicating activity .

- Receptor binding : Radioligand displacement assays (e.g., A adenosine receptor) using H-agonist competition, achieving IC values in the nanomolar range .

Data Contradiction Analysis

Q. Why do reported crystal structures of similar thiophene-dicarbonitriles show variations in planarity?

- Methodological Answer : Discrepancies arise from:

- Crystallization solvents : Ethanol vs. DMF alter packing forces, affecting dihedral angles (e.g., 5° deviation in phenyl-thiophene torsion) .

- Hirshfeld surface analysis : Intermolecular C–H···N interactions dominate in polar solvents, while π-π stacking prevails in nonpolar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.